molecular formula C11H11BrFN3 B1450327 5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1538203-19-8

5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1450327
CAS No.: 1538203-19-8
M. Wt: 284.13 g/mol
InChI Key: MACQZZNULPEKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a sophisticated benzimidazole derivative designed for advanced medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological profiles and its presence in numerous therapeutic agents . This particular compound is functionally enriched with specific substitutions that enhance its research value: the 5-bromo and 6-fluoro groups are classic handles for facilitating palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for extensive structural diversification and SAR (Structure-Activity Relationship) studies. The 2-(pyrrolidin-2-yl) side chain incorporates a chiral, nitrogen-rich heterocycle, which can be critical for mimicking natural products, enhancing solubility, and forming key interactions with biological targets like kinase enzymes or G-protein coupled receptors . This compound holds significant promise for researchers investigating new therapeutic avenues in oncology, central nervous system (CNS) disorders, and anti-infective development. Benzimidazole derivatives have demonstrated a remarkable ability to act as kinase inhibitors, making them valuable probes for studying signal transduction pathways in cancer cells . Furthermore, related compounds have shown activity in CNS disease models, with some benzimidazoles being explored as inhibitors of phosphodiesterase 10 (PDE10) for the treatment of neurological and psychiatric disorders . The structural features of this molecule, including the halogen atoms and the fused heterocyclic system, also align with the design of agents targeting infectious diseases by interfering with microbial DNA synthesis or protein function . It is supplied as a high-purity chemical entity strictly for Research Use Only, intended for use in in vitro assays and as a key building block in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

5-bromo-6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-6-4-9-10(5-7(6)13)16-11(15-9)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACQZZNULPEKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC(=C(C=C3N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents alongside a pyrrolidine moiety, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C11H11BrFN3
  • Molecular Weight : 284.12 g/mol
  • Structural Features : The presence of halogen atoms (Br and F) is expected to influence both the pharmacokinetic properties and biological interactions of the compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.019 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.015 mg/mL

In vitro assays demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

Antifungal Activity

The compound also shows promising antifungal activity. Its efficacy against common fungal pathogens has been evaluated, with results indicating that it can inhibit fungal growth effectively.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.0048 mg/mL
Aspergillus niger0.039 mg/mL

These findings suggest that the compound could be a valuable candidate for developing antifungal agents, particularly in treating resistant strains.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.

The biological activities of this compound are hypothesized to be mediated through:

  • Enzyme Inhibition : Interaction with specific enzymes such as kinases or phosphatases.
  • Cell Membrane Disruption : Alteration of membrane integrity leading to increased permeability.
  • Signal Transduction Modulation : Influencing pathways that regulate cell survival and apoptosis.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The benzimidazole core is a common scaffold in medicinal chemistry. Key analogs and their substituent patterns include:

Compound Name Substituents (Positions) Key Features Reference
5-Bromo-6-fluoro-1H-benzo[d]imidazole Br (5), F (6) Lacks pyrrolidine substituent; simpler structure with halogenated positions.
(S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Pyrrolidin-2-yl (2) Contains pyrrolidine but lacks halogens; highlights steric/electronic effects of the cyclic amine.
5-Bromo-2-phenylbenzimidazole Br (5), Phenyl (2) Demonstrates how aryl substituents (phenyl vs. pyrrolidine) alter properties.
5-Bromo-2-methyl-1H-benzimidazole Br (5), Methyl (2) Methyl group introduces hydrophobicity compared to pyrrolidine’s basicity.
5-Fluoro-2-(pyrazol-4-yl)-1H-benzimidazole F (5), Pyrazolyl (2) Heterocyclic substituent (pyrazole) enhances anticancer activity.

Physicochemical Properties

  • Melting Points :
    • Pyrrolidine-containing analogs (e.g., (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole) likely exhibit lower melting points than halogenated derivatives due to reduced crystallinity from the flexible amine group .
    • Halogenated derivatives (e.g., 5-Bromo-6-fluoro-1H-benzo[d]imidazole) show higher thermal stability, with melting points exceeding 200°C .
  • Solubility : The pyrrolidine group enhances water solubility compared to hydrophobic substituents like phenyl or methyl .

Pharmacological Activity

  • Anticancer Potential: Fluorinated benzimidazoles (e.g., 5-fluoro-2-(pyrazol-4-yl)-1H-benzo[d]imidazole) inhibit cancer cell lines (A-549, MCF-7) by targeting tubulin or kinase pathways . The bromo and fluoro groups in the target compound may similarly enhance DNA intercalation or enzyme inhibition.
  • Antifungal Activity : Derivatives with lipophilic groups (e.g., benzyl in 5a and 5b) show efficacy against azole-resistant strains, suggesting that the pyrrolidine group’s basicity could improve membrane penetration .
  • Antimicrobial Activity : Thiophene- or furan-substituted benzimidazoles (e.g., 3au, 3at) exhibit broad-spectrum activity, highlighting the importance of heterocyclic substituents .

Structural-Activity Relationships (SAR)

  • Halogen Effects : Bromo and fluoro groups enhance electronegativity and binding to hydrophobic pockets in target proteins .
  • Pyrrolidine vs.
  • Positional Effects : Substituents at position 2 (e.g., pyrrolidin-2-yl) are critical for modulating steric hindrance and conformational flexibility .

Preparation Methods

General Synthetic Strategy

The synthesis of substituted benzimidazoles like 5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole generally proceeds via:

  • Preparation of appropriately substituted o-phenylenediamines or related precursors.
  • Cyclization to form the benzimidazole core.
  • Introduction of halogen substituents (bromo and fluoro groups) at specific positions on the benzene ring.
  • Functionalization at the 2-position with the pyrrolidin-2-yl moiety via nucleophilic substitution or alkylation.

This approach ensures regioselectivity and functional group compatibility.

Preparation of 5-Bromo-6-fluoro-1H-benzo[d]imidazole Core

According to synthetic protocols for fluoro-substituted benzimidazoles, the starting material is often 4-substituted-5-fluoro-1,2-phenylenediamine derivatives. These undergo cyclization with reagents such as carbon disulfide in alkaline ethanol solution under reflux to yield 6-substituted benzimidazole-2-thiol intermediates. The reaction conditions typically involve:

  • Stirring in ethanol with potassium hydroxide and carbon disulfide under nitrogen atmosphere for 5-6 hours.
  • Acidification with acetic acid to precipitate the product.
  • Purification by recrystallization from aqueous ethanol.

This step can be adapted to introduce the bromo substituent at position 5 by starting with 5-bromo-4-fluoro-o-phenylenediamine analogs.

Functionalization at the 2-Position with Pyrrolidin-2-yl Group

The 2-position substitution is achieved by nucleophilic substitution or alkylation of the benzimidazole-2-thiol intermediate with appropriate alkyl or aryl halides. For example:

  • The thiol intermediate (3a-j) is reacted with alkyl halides in dry DMF using anhydrous potassium carbonate as a base at room temperature under nitrogen.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography.

For the pyrrolidin-2-yl substituent, a suitable pyrrolidine-containing alkyl halide can be used as the alkylating agent to introduce the desired side chain.

Halogenation and Fluorination Techniques

Selective halogenation at the 5-position with bromine and fluorination at the 6-position are critical. Literature reports include:

  • Starting from 5-bromo-6-chloro or 5-bromo-6-fluoro benzimidazole derivatives synthesized via halogen exchange or direct halogenation.
  • Use of reagents such as potassium carbonate and iodomethane for methylthio or methylsulfonyl substitutions at the 2-position, which can be adapted for pyrrolidin-2-yl substitution.
  • Oxidation or protection steps may be employed to stabilize intermediates during halogen introduction.

Alternative Reductive Cyclization Method

Another approach involves reductive cyclization of substituted benzimidazole precursors with sodium tetrahydroborate in the presence of acetone at elevated temperature (50°C) for several hours. This method yields benzimidazole derivatives with high purity and good yield (around 80%) after recrystallization. This method can be adapted for the preparation of fluoro- and bromo-substituted benzimidazoles before further functionalization.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Cyclization of o-phenylenediamine Ethanol, KOH, CS2, reflux 5-6 h, N2 atmosphere 6-substituted benzimidazole-2-thiol Precursor intermediate for substitution
2 Alkylation at 2-position Alkyl halide (pyrrolidin-2-yl derivative), K2CO3, DMF, RT, N2 Substituted benzimidazole (2-position) Purification by chromatography
3 Halogenation/fluorination Halogen sources, K2CO3, iodomethane, DCM, m-CPBA Halogenated benzimidazole derivatives Stepwise halogen introduction
4 Reductive cyclization Sodium tetrahydroborate, acetone, 50°C, 4 h Benzimidazole derivatives, ~80% yield Alternative synthesis route

Research Findings and Considerations

  • The use of potassium hydroxide and carbon disulfide under reflux in ethanol is a reliable method for constructing the benzimidazole-2-thiol intermediate, which is a versatile precursor for further substitution.
  • Alkylation using dry DMF and potassium carbonate allows for mild conditions preserving sensitive substituents like fluoro and bromo groups.
  • Halogenation steps require careful control of reaction conditions to avoid over-halogenation or side reactions; m-chloroperbenzoic acid (m-CPBA) is effective for oxidation steps related to sulfonyl derivatives but can inform analogous halogenation strategies.
  • Reductive cyclization provides an efficient alternative to classical cyclization, offering high purity and yields, suitable for scale-up.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole to achieve high yields and purity?

Answer: Optimization involves selecting appropriate substituents, reaction conditions (e.g., solvent, temperature), and purification techniques. For example:

  • Substituent effects: Electron-withdrawing groups (e.g., Br, F) improve cyclization efficiency during imidazole ring formation .
  • Purification: Column chromatography with Rf values (e.g., 0.65–0.83 for similar derivatives) ensures purity. TLC monitoring is critical .
  • Yield optimization: Pre-functionalized pyrrolidine precursors reduce steric hindrance, as seen in derivatives with yields up to 86% .

Q. Table 1: Comparative Synthesis Data for Benzo[d]imidazole Derivatives

Compound IDSubstituentsYield (%)Rf ValueKey Reaction Conditions
Sb30Br, CH₃, phenyl860.83EtOH reflux, 12 h
Sb23Br, Cl, phenyl730.65DMF, 80°C, 8 h
Sb2CH₃, phenyl680.76AcOH, 100°C, 10 h

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 7.19–8.35 ppm) and confirm substitution patterns .
  • FTIR: Detect functional groups (e.g., C-Br stretch at 590–592 cm⁻¹, C=N at ~1617 cm⁻¹) .
  • Mass spectrometry (MS): Confirm molecular weight (e.g., m/z 286.01 for brominated derivatives) .
  • HRMS: Resolve isotopic patterns for halogens (Br, F) .

Key Spectral Benchmarks:

  • C-F stretches: 745–767 cm⁻¹ (out-of-plane bending) .
  • Pyrrolidine protons: δ 2.64 ppm (multiplet) in ¹H NMR .

Q. What purification strategies are effective for halogenated benzo[d]imidazole derivatives?

Answer:

  • Chromatography: Use silica gel columns with ethyl acetate/hexane gradients (Rf = 0.6–0.8) .
  • Recrystallization: Polar solvents (e.g., ethanol) improve crystal purity, as seen in derivatives with sharp melting points (252–257°C) .
  • HPLC: For analytical purity (>95%), reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How should molecular docking studies be designed to evaluate EGFR inhibition by benzo[d]imidazole derivatives?

Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Parameters: Grid box centered on EGFR’s ATP-binding pocket (PDB: 1M17). Validate with co-crystallized ligands (e.g., erlotinib) .
  • Scoring: Prioritize compounds with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .

Q. Table 2: Docking Scores of Selected Derivatives

Compound IDBinding Affinity (kcal/mol)Key Interactions
Sb30-9.2H-bond with Thr854
Sb23-8.7π-π stacking with Phe723

Q. What methodologies resolve contradictions between computational ADMET predictions and experimental toxicity data?

Answer:

  • In-silico tools: SwissADME and ProTox-II predict bioavailability but may underestimate hepatotoxicity for halogenated compounds .
  • Validation: Cross-check with in-vitro CYP450 inhibition assays (e.g., CYP3A4) and Ames tests for mutagenicity .
  • Case study: Derivatives with high logP (>3.5) showed false-negative predictions in absorption models but confirmed hepatotoxicity in vitro .

Q. How do substituents influence the cytotoxicity of halogenated benzo[d]imidazole derivatives?

Answer:

  • Electron-withdrawing groups (Br, F): Enhance cytotoxicity by improving membrane permeability (e.g., IC₅₀ = 12 µM for Sb30 vs. 28 µM for Sb2) .
  • Bulkier groups (pyrrolidine): Reduce activity due to steric hindrance in target binding .
  • Dose-response assays: Use MTT or SRB protocols on EGFR-overexpressing cell lines (e.g., A549) .

Q. How can DFT calculations guide the design of stable benzo[d]imidazole derivatives?

Answer:

  • Geometry optimization: B3LYP/6-31G* level calculations predict tautomer stability (e.g., 1H vs. 3H forms) .
  • Frontier orbitals: HOMO-LUMO gaps (<4 eV) correlate with reactivity; lower gaps favor electrophilic substitution .
  • Solvent effects: PCM models simulate polar interactions in biological systems .

Q. What strategies address discrepancies in NMR data interpretation for tautomeric benzo[d]imidazoles?

Answer:

  • 2D NMR (COSY, NOESY): Resolve overlapping peaks from tautomeric forms (e.g., 1H vs. 3H) .
  • Variable-temperature NMR: Identify dynamic proton exchanges (e.g., NH signals broadening at 25°C) .
  • X-ray crystallography: Confirm dominant tautomer in solid state .

Q. How do halogen positioning (Br at C5 vs. C6) affect photophysical properties?

Answer:

  • Bathochromic shifts: C6-Br derivatives show red-shifted absorption (Δλ = 15 nm) due to extended conjugation .
  • Fluorescence quenching: Heavy atom effect from Br reduces quantum yield (Φ = 0.12 vs. 0.25 for non-halogenated analogs) .

Q. What in-silico tools predict metabolic pathways for pyrrolidine-containing benzo[d]imidazoles?

Answer:

  • CYP450 metabolism: Use StarDrop’s IsoCYP module to identify likely oxidation sites (e.g., pyrrolidine ring) .
  • Metabolite identification: LC-HRMS/MS with Mass Frontier software matches fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.